molecular formula C20H19ClN6 B14978527 N~4~-(4-chloro-2-methylphenyl)-1-methyl-N~6~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(4-chloro-2-methylphenyl)-1-methyl-N~6~-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B14978527
M. Wt: 378.9 g/mol
InChI Key: UTUSDCBZLNPARI-UHFFFAOYSA-N
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Description

N4-(4-CHLORO-2-METHYLPHENYL)-1-METHYL-N6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with various functional groups

Preparation Methods

The synthesis of N4-(4-CHLORO-2-METHYLPHENYL)-1-METHYL-N6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chloro-2-methylphenylhydrazine with 4-methylbenzaldehyde to form an intermediate hydrazone. This intermediate is then cyclized with a suitable reagent, such as triethyl orthoformate, to yield the pyrazolo[3,4-d]pyrimidine core. Further functionalization of this core with appropriate reagents leads to the final compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N4-(4-CHLORO-2-METHYLPHENYL)-1-METHYL-N6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring. Common reagents include halides and alkoxides.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N4-(4-CHLORO-2-METHYLPHENYL)-1-METHYL-N6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N4-(4-CHLORO-2-METHYLPHENYL)-1-METHYL-N6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may bind to DNA or proteins, interfering with their function and resulting in the inhibition of cell growth or proliferation. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

N4-(4-CHLORO-2-METHYLPHENYL)-1-METHYL-N6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C20H19ClN6

Molecular Weight

378.9 g/mol

IUPAC Name

4-N-(4-chloro-2-methylphenyl)-1-methyl-6-N-(4-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C20H19ClN6/c1-12-4-7-15(8-5-12)23-20-25-18(16-11-22-27(3)19(16)26-20)24-17-9-6-14(21)10-13(17)2/h4-11H,1-3H3,(H2,23,24,25,26)

InChI Key

UTUSDCBZLNPARI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=C3C=NN(C3=N2)C)NC4=C(C=C(C=C4)Cl)C

Origin of Product

United States

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